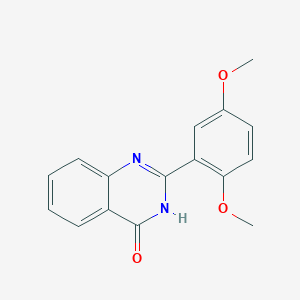![molecular formula C19H14ClN7 B8458480 4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile](/img/structure/B8458480.png)
4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile is a complex organic compound that features a unique structure combining an indole moiety, a triazine ring, and a benzonitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the triazine ring, and finally, the coupling of these intermediates with a benzonitrile derivative.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Triazine Formation: The triazine ring is often formed via cyclization reactions involving cyanuric chloride and appropriate amines.
Coupling Reaction: The final step involves coupling the indole and triazine intermediates with a benzonitrile derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where nucleophiles like amines or thiols can replace chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced triazine or indole derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an inhibitor of specific enzymes or receptors.
- Studied for its interactions with biological macromolecules like proteins and DNA.
Medicine:
- Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
- Used in drug discovery and development as a lead compound for new pharmaceuticals.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The indole and triazine moieties are crucial for its binding affinity and specificity, influencing various signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
4-[4-Amino-6-(5-bromo-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile: Similar structure with a bromine atom instead of chlorine.
4-[4-Amino-6-(5-methyl-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile: Contains a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in 4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile can significantly influence its electronic properties and reactivity compared to its analogs.
- The specific arrangement of functional groups in this compound provides unique binding interactions with biological targets, potentially leading to distinct biological activities.
Eigenschaften
Molekularformel |
C19H14ClN7 |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
4-[[4-amino-6-[(5-chloro-1H-indol-4-yl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C19H14ClN7/c20-15-5-6-16-13(7-8-23-16)14(15)9-17-25-18(22)27-19(26-17)24-12-3-1-11(10-21)2-4-12/h1-8,23H,9H2,(H3,22,24,25,26,27) |
InChI-Schlüssel |
SOKOHDQTKSROQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=NC(=N2)N)CC3=C(C=CC4=C3C=CN4)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro-](/img/structure/B8458410.png)
![6-(4-Fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8458419.png)

![Ethyl 5-fluoro-1-[2-(pyridin-3-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B8458430.png)
![3-[3-(Diethylamino)phenyl]-6-(dimethylamino)-2-benzofuran-1(3H)-one](/img/structure/B8458433.png)


![1-[3-(trifluoromethyl)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B8458455.png)

![4-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine](/img/structure/B8458474.png)


